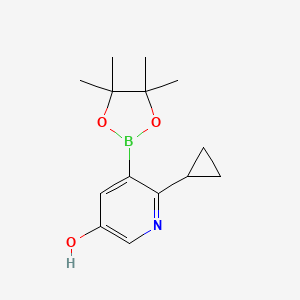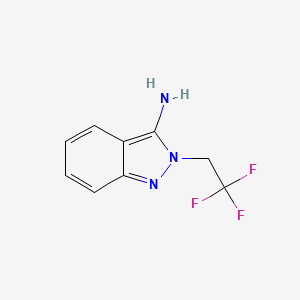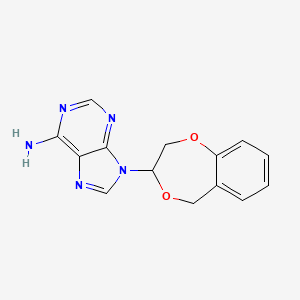
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is of interest due to its unique structure, which combines a purine moiety with a benzodioxepin ring system.
準備方法
The synthesis of 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the purine moiety: The purine ring can be introduced through a nucleophilic substitution reaction, where a halogenated purine derivative reacts with the benzodioxepin intermediate.
Final modifications: Additional functional groups can be introduced through various chemical reactions to achieve the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors and enzymes, potentially inhibiting or modulating their activity. The benzodioxepin ring system may contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar compounds to 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine include other purine derivatives and benzodioxepin-containing molecules. Some examples are:
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine: This compound has a similar structure but with an iodine atom at the 6-position of the purine ring.
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: Lacks the amine group at the 6-position, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
| 918304-37-7 | |
分子式 |
C14H13N5O2 |
分子量 |
283.29 g/mol |
IUPAC名 |
9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purin-6-amine |
InChI |
InChI=1S/C14H13N5O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2,(H2,15,16,17) |
InChIキー |
VKIVEFLBSPAJSH-UHFFFAOYSA-N |
正規SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C(N=CN=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



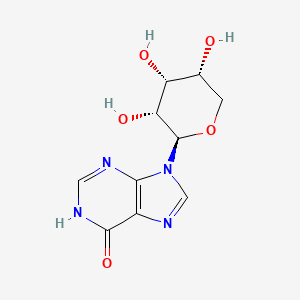

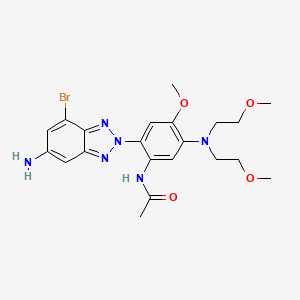
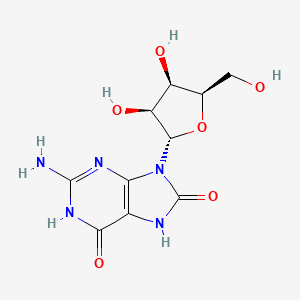
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
